Ethyl 4-{[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino}benzoate
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Overview
Description
ETHYL 4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]BENZOATE is a synthetic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]BENZOATE typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Attachment of the Acetamido Group: The thiazole derivative is then reacted with an appropriate acylating agent to introduce the acetamido group.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]BENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]BENZOATE: is similar to other thiazole derivatives, such as:
Uniqueness
The uniqueness of ETHYL 4-[2-(4,5-DIHYDRO-1,3-THIAZOL-2-YLSULFANYL)ACETAMIDO]BENZOATE lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.
Properties
Molecular Formula |
C14H16N2O3S2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C14H16N2O3S2/c1-2-19-13(18)10-3-5-11(6-4-10)16-12(17)9-21-14-15-7-8-20-14/h3-6H,2,7-9H2,1H3,(H,16,17) |
InChI Key |
CEPZOGQJINUYRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NCCS2 |
Origin of Product |
United States |
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